molecular formula C18H14ClN5S B2889796 1-(3-chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1207050-65-4

1-(3-chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2889796
CAS No.: 1207050-65-4
M. Wt: 367.86
InChI Key: PYVJJQKQXJZFFK-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a triazole-thiazole hybrid compound characterized by:

  • Triazole core: A 1,2,3-triazole ring substituted at the 1-position with a 3-chloro-4-methylphenyl group and at the 4-position with a 4-phenylthiazole moiety.
  • Key substituents: The 3-chloro-4-methylphenyl group introduces steric and electronic effects, while the 4-phenylthiazole contributes to π-π stacking interactions in biological targets.
  • Molecular weight: 367.86 g/mol (C₁₈H₁₄ClN₅S) .

This compound is part of a broader class of 1,2,3-triazole derivatives, which are extensively studied for their antimicrobial, antiproliferative, and anti-inflammatory activities .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5S/c1-11-7-8-13(9-14(11)19)24-17(20)16(22-23-24)18-21-15(10-25-18)12-5-3-2-4-6-12/h2-10H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVJJQKQXJZFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Coupling Reactions: The final compound is obtained by coupling the triazole and thiazole intermediates with the appropriate aryl halides under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, or immune response, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

A. Halogen and Methyl Substitutions
Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 3-Cl, 4-Me on phenyl; 4-Ph on thiazole 367.86 Balanced lipophilicity; moderate steric bulk
1-(3-Chloro-2-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine (F988-0554) 3-Cl, 2-Me on phenyl 367.86 Increased steric hindrance near Cl; reduced planarity
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine () 4-Cl on thiazole; 3,4-diMe on phenyl 381.88 Enhanced hydrophobicity; potential for improved membrane permeability
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)thiazole (Compound 5, ) Multiple F substituents 389.81 Electron-withdrawing effects; possible enhanced target binding

Structural Impact :

  • Chlorine position: 3-Cl in the target compound vs.
  • Methyl groups : 4-Me in the target compound reduces steric clash compared to 2-Me in F988-0554, favoring better target engagement .
B. Thiazole Modifications
Compound Name Thiazole Substituent Activity
Target Compound 4-Phenyl Moderate antiproliferative activity (predicted)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () Benzo[d]thiazole Antiproliferative (82–97% yield; IC₅₀ < 10 μM in preliminary assays)
4-(4-Tolyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine () 4-Tolyl (Me group) Improved solubility due to methoxy group

Functional Group Impact :

  • Benzo[d]thiazole () enhances π-stacking but may reduce metabolic stability compared to the target compound’s simpler phenyl-thiazole .

Key Findings :

  • Halogenated derivatives (e.g., ) show stronger antimicrobial activity due to enhanced electrophilicity .
  • Nitro groups () may improve DNA binding but increase toxicity risks .

Optimization Insights :

  • CuAAC offers regioselectivity but requires metal catalysts, complicating purification.
  • Dimroth cyclization () avoids metals but demands precise base selection (e.g., triethylamine) .

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